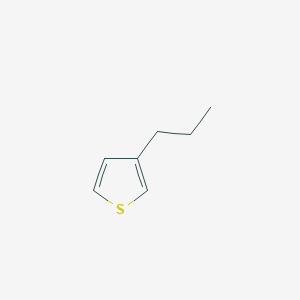

3-Propylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-2-3-7-4-5-8-6-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNFRMXKQCIPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333884 | |

| Record name | 3-Propylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-75-8 | |

| Record name | 3-Propylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Propylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PROPYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S1ZBD98N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 3-Propylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylthiophene is an alkyl-substituted derivative of thiophene, a five-membered, sulfur-containing aromatic heterocycle. This guide provides a comprehensive overview of the chemical and physical properties of 3-propylthiophene, its synthesis and reactivity, and its primary applications. While its principal use is as a monomer in the synthesis of conductive polymers for organic electronics, the core thiophene structure is a well-established pharmacophore in medicinal chemistry. This document consolidates key data, outlines experimental considerations, and explores the relevance of this compound in both materials science and as a potential building block for drug discovery.

Chemical and Physical Properties

3-Propylthiophene is a colorless to pale yellow liquid with a characteristic odor.[1] The presence of the propyl group at the 3-position of the thiophene ring enhances its solubility in organic solvents compared to the parent thiophene molecule.[1]

Chemical Identifiers

A summary of the key chemical identifiers for 3-propylthiophene is presented in Table 1.

| Identifier | Value |

| IUPAC Name | 3-propylthiophene[2] |

| CAS Number | 1518-75-8[2] |

| Molecular Formula | C₇H₁₀S[2] |

| Molecular Weight | 126.22 g/mol [2] |

| InChI | InChI=1S/C7H10S/c1-2-3-7-4-5-8-6-7/h4-6H,2-3H2,1H3[2] |

| InChIKey | QZNFRMXKQCIPQY-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCCc1ccsc1[1] |

Physical and Thermochemical Properties

The physical and thermochemical properties of 3-propylthiophene are detailed in Table 2. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid[1] | Ambient |

| Boiling Point | 160-161 °C | 760 mmHg |

| Specific Gravity | 0.973 - 0.977 | 20 °C |

| Refractive Index | 1.505 - 1.508 | 20 °C |

| Flash Point | 33.89 °C | Closed Cup |

| Vapor Pressure | 2.92 mmHg | 25 °C (estimated) |

| Water Solubility | 132.9 mg/L | 25 °C (estimated) |

| LogP (o/w) | 3.4 | (estimated) |

| Solubility | Soluble in alcohol and other organic solvents.[1] | Ambient |

Reactivity and Synthesis

Chemical Reactivity

As an electron-rich aromatic heterocycle, 3-propylthiophene undergoes electrophilic aromatic substitution, preferentially at the 2- and 5-positions which are activated by the sulfur atom. It can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form more complex organic molecules.[1] The thiophene ring can be halogenated, nitrated, and acylated. This reactivity makes it a versatile building block in organic synthesis.[3]

Of significant importance is its ability to undergo polymerization. Oxidative polymerization or metal-catalyzed polycondensation reactions can link monomer units, typically through the 2- and 5-positions, to form poly(3-propylthiophene), a conductive polymer.[1]

General Synthetic Approach

While specific, detailed protocols for the industrial synthesis of 3-propylthiophene are proprietary, a general laboratory-scale synthesis can be conceptualized based on established thiophene chemistry. One common route involves the Suzuki or Kumada cross-coupling of a propyl-containing organometallic reagent with a di-halogenated thiophene, followed by dehalogenation.

A general workflow for the synthesis and purification of 3-propylthiophene is illustrated below.

Experimental Protocols

General Protocol for Polymerization of 3-Alkylthiophenes

While 3-propylthiophene itself is a monomer, it is frequently used to create polymers. A common method for this is Grignard Metathesis (GRIM) polymerization, which offers good control over molecular weight and regioregularity.

Objective: To synthesize poly(3-propylthiophene) via GRIM polymerization.

Materials:

-

2,5-Dibromo-3-propylthiophene

-

tert-Butylmagnesium chloride in THF

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

5M Hydrochloric Acid (HCl)

Methodology:

-

Grignard Formation: In a nitrogen-purged flask, dissolve 2,5-dibromo-3-propylthiophene in anhydrous THF. Cool the solution in an ice bath. Add tert-butylmagnesium chloride dropwise to perform a magnesium-halogen exchange, forming the Grignard monomer. The reaction is typically stirred for 1-2 hours at room temperature.

-

Polymerization: In a separate flask, dissolve the Ni(dppp)Cl₂ catalyst in anhydrous THF. Add the catalyst solution to the Grignard monomer solution. The reaction mixture is then stirred at a controlled temperature (e.g., 60 °C) for several hours to allow for polymerization.[4]

-

Quenching: Quench the reaction by slowly adding 5M HCl to the cooled mixture.

-

Precipitation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.[4]

-

Soxhlet Extraction: Collect the crude polymer by filtration. Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove the catalyst and low molecular weight oligomers. The final polymer is then extracted with chloroform.[4]

-

Drying: Dry the purified polymer under vacuum.

Characterization Protocol: NMR Spectroscopy

Objective: To confirm the structure and purity of 3-propylthiophene using NMR.

Methodology:

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of the purified 3-propylthiophene in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The expected signals would include:

-

Three distinct aromatic protons on the thiophene ring (in the range of δ 6.8-7.2 ppm).

-

A triplet corresponding to the methylene group adjacent to the thiophene ring (α-CH₂).

-

A sextet for the central methylene group of the propyl chain (β-CH₂).

-

A triplet for the terminal methyl group (γ-CH₃).

-

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

-

Data Analysis: Integrate the proton signals to confirm the ratio of protons in the molecule. Analyze the chemical shifts and coupling constants to verify the substitution pattern and confirm the structure.

Applications

Materials Science and Organic Electronics

The primary application of 3-propylthiophene is as a monomer for the synthesis of π-conjugated polymers, specifically poly(3-alkylthiophene)s (P3ATs).[1] The propyl side chain is crucial as it imparts solubility and processability to the otherwise insoluble polythiophene backbone.[1] These polymers are semiconductors and are integral to the field of organic electronics.

Key applications include:

-

Organic Field-Effect Transistors (OFETs): P3ATs serve as the active semiconductor layer.

-

Organic Photovoltaics (OPVs): Used as electron-donor materials in the active layer of organic solar cells.

-

Electrochromic Devices: The polymer's ability to change color upon oxidation and reduction is utilized in smart windows and displays.

The relationship between 3-propylthiophene's structure and its primary application is visualized below.

References

An In-depth Technical Guide to the Electrochemical Properties of 3-Propylthiophene

This technical guide provides a comprehensive overview of the core electrochemical properties of 3-propylthiophene and its corresponding polymer, poly(3-propylthiophene). It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of this conducting polymer. This document details the synthesis and electropolymerization of 3-propylthiophene, its key electrochemical parameters, and the experimental protocols used for its characterization.

Introduction

Polythiophenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic and optical properties.[1] Among these, poly(3-alkylthiophene)s (P3ATs) are particularly notable for their solubility and processability, which arise from the alkyl side chains attached to the thiophene ring.[2] These polymers become electrically conductive upon oxidation, a process known as doping, which results in the delocalization of electrons along the polymer backbone.[1] The electrical and optical properties of P3ATs are highly sensitive to environmental stimuli, including temperature, solvent, and applied potential, making them attractive for a range of applications such as sensors, organic field-effect transistors, and solar cells.[1][2] This guide focuses specifically on 3-propylthiophene, a member of the P3AT family.

Synthesis and Polymerization

3-Propylthiophene can be polymerized into poly(3-propylthiophene) through two primary methods: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common method for synthesizing poly(3-alkylthiophene)s. This technique typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the 3-propylthiophene monomer.[3][4] The reaction is generally carried out in an organic solvent like chloroform.[3] The resulting polymer is then precipitated, washed, and dried to yield the final product.[4] The regioregularity of the polymer, which significantly impacts its electrochemical properties, can be influenced by the polymerization conditions.[1]

Electrochemical Polymerization

Electrochemical polymerization, or electropolymerization, is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface.[5] This method involves the oxidation of the 3-propylthiophene monomer at an electrode surface by applying a specific potential.[1][5] The polymerization proceeds through the formation of radical cations, which then couple to form dimers, trimers, and ultimately, the polymer chain.[1][6] Cyclic voltammetry is a commonly used technique to carry out and monitor the electropolymerization process.[5][7] The thickness and quality of the resulting polymer film can be controlled by parameters such as the monomer concentration, current density, temperature, solvent, and electrolyte.[1]

The following diagram illustrates the proposed initial steps in the electropolymerization of thiophenes.

Caption: Initial steps of 3-propylthiophene electropolymerization.

Electrochemical Properties

The electrochemical properties of poly(3-propylthiophene) are central to its functionality in electronic devices. These properties are primarily investigated using techniques such as cyclic voltammetry, spectroelectrochemistry, and conductivity measurements.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of electroactive species. For poly(3-propylthiophene), CV is employed to determine its oxidation and reduction potentials, which are indicative of its p-doping and n-doping capabilities, respectively. The onset of the oxidation peak in the cyclic voltammogram corresponds to the removal of electrons from the polymer backbone (p-doping), leading to the formation of polarons and bipolarons, which are the charge carriers responsible for electrical conductivity.[8] The potential at which this occurs is a critical parameter for understanding the material's electronic structure. For instance, the related 3-methylthiophene polymerizes at a potential of about 1.5 V versus a saturated calomel electrode (SCE).[1]

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the optical properties of a material as a function of the applied potential.[3][9] For poly(3-propylthiophene), this method reveals changes in the UV-Vis-NIR absorption spectrum upon doping. In its neutral (undoped) state, the polymer typically exhibits a strong π-π* transition absorption peak.[10] Upon oxidation (p-doping), this peak diminishes, and new absorption bands appear at lower energies, corresponding to the formation of polarons and bipolarons.[9][10] These spectral changes provide insights into the electronic structure of the doped polymer.

Electrical Conductivity

The electrical conductivity of poly(3-propylthiophene) is a key performance metric. The conductivity is highly dependent on the doping level, the regioregularity of the polymer, and the morphology of the polymer film.[1][11] Doping with oxidizing agents like FeCl₃ can significantly enhance the conductivity.[11] The regioregularity, which describes the arrangement of the monomer units in the polymer chain (head-to-tail vs. head-to-head or tail-to-tail), has a profound effect on conductivity.[1] Highly regioregular poly(3-alkylthiophene)s tend to have higher conductivity due to better π-π stacking and more ordered crystalline structures, which facilitate charge transport.[12] For example, a regiorandom copolymer of 3-methylthiophene and 3-butylthiophene was found to have a conductivity of 50 S/cm, while a more regioregular copolymer exhibited a higher conductivity of 140 S/cm.[1]

The following table summarizes key electrochemical parameters for poly(3-alkylthiophene)s, with data for poly(3-hexylthiophene) (P3HT) often serving as a close proxy for poly(3-propylthiophene).

| Property | Value | Notes |

| Oxidation Potential | ~0.12 V vs Fc+/Fc | Onset of oxidation for P3HT films.[13] |

| Reduction Potential | ~-1.42 V vs Fc+/Fc | Onset of reduction for P3HT films.[13] |

| Optical Band Gap | 1.7 - 2.1 eV | Typical range for poly(3-alkylthiophene)s.[4] |

| Conductivity (doped) | Up to 200 S/cm | For P3HT films doped with TBAPF₆.[14] |

| Conductivity (undoped) | ~10⁻¹⁴ S m⁻¹ | For P3HT as an additive in LDPE.[15] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the electrochemical characterization of 3-propylthiophene.

Synthesis of Poly(3-propylthiophene) via Chemical Oxidation

Objective: To synthesize poly(3-propylthiophene) using a chemical oxidizing agent.

Materials:

-

3-propylthiophene monomer

-

Anhydrous iron(III) chloride (FeCl₃)

-

Chloroform (anhydrous)

-

Methanol

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware (two-necked flask, condenser, etc.)

Procedure:

-

A dry two-necked flask equipped with a condenser, a gas inlet, and a magnetic stirrer is charged with anhydrous FeCl₃ and chloroform under an inert atmosphere (argon or nitrogen).[3]

-

3-propylthiophene is added to the flask, and the reaction mixture is stirred at a controlled temperature for a specified duration (e.g., 1.5 hours).[3]

-

The polymerization is terminated by adding deionized water to the reaction mixture.[3]

-

The crude polymer is precipitated by adding the reaction mixture to an excess of methanol.[6]

-

The precipitated polymer is collected by filtration and washed sequentially with methanol, a water/acetone mixture, and finally with acetone to remove any remaining monomer and catalyst residues.[4]

-

The purified poly(3-propylthiophene) is dried under vacuum to a constant weight.[4]

The following diagram illustrates the experimental workflow for the chemical synthesis of poly(3-propylthiophene).

Caption: Workflow for chemical synthesis of poly(3-propylthiophene).

Electropolymerization and Cyclic Voltammetry Characterization

Objective: To electrochemically synthesize a poly(3-propylthiophene) film and characterize its redox behavior using cyclic voltammetry.

Materials:

-

3-propylthiophene monomer

-

Anhydrous acetonitrile

-

Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate (NBu₄BF₄) or lithium perchlorate (LiClO₄))[16]

-

Three-electrode electrochemical cell

-

Working electrode (e.g., indium tin oxide (ITO) coated glass, glassy carbon, or platinum)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl or a silver pseudo-reference electrode)[10]

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an electrolyte solution by dissolving the supporting electrolyte in anhydrous acetonitrile to a concentration of, for example, 0.1 M.[16]

-

Add the 3-propylthiophene monomer to the electrolyte solution to a desired concentration (e.g., 0.01 M).[16]

-

Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-containing electrolyte solution.

-

Perform electropolymerization by cycling the potential of the working electrode within a specific range (e.g., from 0 V to an upper potential sufficient to oxidize the monomer, such as 1.5 V vs. SCE) for a set number of cycles.[1] The growth of the polymer film can be observed by an increase in the redox currents with each cycle.[7]

-

After film deposition, transfer the polymer-coated working electrode to a monomer-free electrolyte solution.

-

Record the cyclic voltammogram of the poly(3-propylthiophene) film at various scan rates to determine the oxidation and reduction potentials.[16]

The following diagram illustrates the logical relationship in the doping and dedoping process of poly(3-propylthiophene).

Caption: Doping and dedoping of poly(3-propylthiophene).

Conclusion

3-Propylthiophene is a valuable monomer for the synthesis of a processable and electroactive conducting polymer. Its electrochemical properties, including its redox behavior and electrical conductivity, are tunable through synthetic control over factors like regioregularity. The experimental protocols detailed in this guide provide a foundation for the synthesis and characterization of poly(3-propylthiophene), enabling further research and development in the field of organic electronics and beyond. The data presented, largely based on its close analog poly(3-hexylthiophene), offers a strong starting point for predicting the performance of poly(3-propylthiophene) in various applications.

References

- 1. Polythiophene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Spectroelectrochemistry of poly(3-hexylthiophenes) in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

- 9. Spectroelectrochemistry of poly(3-hexylthiophenes) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Functionalization of 3-Propylthiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and functionalization of 3-propylthiophene, a key heterocyclic building block in the development of advanced materials and pharmaceutical compounds. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through clear diagrams.

Introduction

3-Propylthiophene and its derivatives are of significant interest in medicinal chemistry and materials science. The thiophene ring serves as a versatile scaffold, and the 3-propyl substituent provides a lipophilic handle that can influence the physicochemical properties and biological activity of the resulting molecules. The ability to selectively functionalize the thiophene ring at various positions is crucial for the development of novel compounds with tailored properties. This guide focuses on the core methodologies for the synthesis and subsequent functionalization of the 3-propylthiophene core, providing practical experimental details and comparative data.

Synthesis of 3-Propylthiophene

The synthesis of the 3-propylthiophene core can be achieved through several methods, with the alkylation of a pre-formed thiophene ring being a common and effective approach.

Synthesis of 2-Propylthiophene via Lithiation

A prevalent method for the synthesis of 2-alkylthiophenes involves the lithiation of thiophene followed by alkylation. While the target is 3-propylthiophene, understanding the synthesis of the 2-propyl isomer is crucial as it is a common starting material for further functionalization and its synthesis highlights key reaction principles.

Experimental Protocol: Synthesis of 2-Propylthiophene [1]

-

Reaction Setup: A 250 mL round-bottom flask is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

-

Initial Reagents: Add thiophene (10.0 g, 119 mmol) and 120 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi) (52.3 mL of a 2.5 M solution in hexane, 131 mmol, 1.1 equiv.) dropwise to the stirred solution at -78 °C. Stir the mixture for 45 minutes at this temperature.

-

Alkylation: Slowly add n-propyl bromide (43.2 g, 360 mmol, 3 equiv.).

-

Warming and Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with ethyl acetate (250 mL).

-

Work-up: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography.

Quantitative Data: Synthesis of 2-Propylthiophene

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Thiophene | 1. n-BuLi (1.1 equiv.) 2. n-Propyl bromide (3 equiv.) | THF | 16 h | -78 °C to rt | 85 | [1] |

Functionalization of the 3-Propylthiophene Core

Once the 3-propylthiophene core is obtained, it can be further functionalized at the 2-, 4-, and 5-positions. The regioselectivity of these reactions is a key consideration.

Bromination

Bromination is a fundamental step to introduce a handle for further cross-coupling reactions. The position of bromination can be directed by the reaction conditions and the existing substituents.

Experimental Protocol: Bromination of a 3-Alkylthiophene Derivative

Note: A specific protocol for the simple bromination of 3-propylthiophene was not found in the initial search. The following is a general procedure for the bromination of a more complex 3-propylthiophene derivative, which can be adapted.

Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [1]

-

Reaction Setup: In a 50 mL three-necked flask equipped with a stirrer and dropping funnel, charge 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide (1.0 g, 3.6 mmol), acetic acid (1 mL), and chloroform (20 mL).

-

Addition of Bromine: Cool the mixture in an ice bath and add bromine (1.1 g, 7.3 mmol) dropwise over 10 minutes.

-

Reaction: Warm the mixture to room temperature and then heat at 50 °C for 24 hours.

-

Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Work-up: Extract with ethyl acetate, wash the organic layer with water, and dry over Na₂SO₄.

-

Purification: The product is purified by flash column chromatography.

Quantitative Data: Bromination of a 3-Propylthiophene Derivative

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Bromine (2 equiv.), Acetic Acid | Chloroform | 24 h | 50 °C | 80 | [1] |

Lithiation and Formylation

Directed ortho-metalation is a powerful tool for regioselective functionalization. Using n-butyllithium, a proton on the thiophene ring can be abstracted, followed by quenching with an electrophile such as N,N-dimethylformamide (DMF) to introduce a formyl group.

Experimental Protocol: Formylation of N-Phenyl-5-propylthiophene-2-carboxamide [1]

-

Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere, place N-phenyl-5-propylthiophene-2-carboxamide (10.0 g, 40.8 mmol) and 80 mL of anhydrous THF.

-

Cooling: Cool the solution to -78 °C.

-

Lithiation: Add n-BuLi (36.0 mL of a 2.5 M solution in hexane, 89.7 mmol, 2.2 equiv.) dropwise over 10 minutes and stir for 20 minutes.

-

Formylation: Add neat DMF (4.6 g, 61.2 mmol) slowly over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quenching and Work-up: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (100 mL).

-

Purification: The product is purified by flash column chromatography (10% ethyl acetate in hexane).

Quantitative Data: Formylation of a 3-Propylthiophene Derivative

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| N-Phenyl-5-propylthiophene-2-carboxamide | 1. n-BuLi (2.2 equiv.) 2. DMF | THF | 18 h | -78 °C to rt | 77 | [1] |

Grignard Reagent Formation and Reaction

Halogenated thiophenes can be converted to Grignard reagents, which are potent nucleophiles for the formation of new carbon-carbon bonds.

Experimental Protocol: General Preparation of a Thienyl Grignard Reagent

-

Reaction Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings. A crystal of iodine can be added to activate the magnesium.

-

Grignard Formation: A solution of the bromo-3-propylthiophene derivative in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to the magnesium turnings. The reaction is often initiated with gentle heating.

-

Reaction with Electrophile: The formed Grignard reagent is then reacted with a suitable electrophile (e.g., an aldehyde, ketone, or carbon dioxide).

Suzuki Cross-Coupling Reaction

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This is a powerful method for creating biaryl linkages.

Experimental Protocol: General Suzuki Coupling of a Bromothiophene Derivative

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 2-bromo-3-propylthiophene derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄) (2.0 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Catalyst: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 equiv.).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring and monitor the progress by TLC or GC-MS.

-

Work-up and Purification: After completion, the reaction is worked up by extraction and purified by column chromatography.

Quantitative Data: Representative Yields for Suzuki Coupling of Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids (2.5 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [2] |

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 80 |

Stille Cross-Coupling Reaction

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.

Experimental Protocol: General Stille Coupling of a Bromothiophene Derivative

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the 2-bromo-3-propylthiophene derivative (1.0 equiv.) and the organostannane reagent (e.g., tributyl(aryl)tin, 1.1 equiv.).

-

Catalyst and Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 equiv.), and an anhydrous, degassed solvent like toluene.

-

Reaction: Heat the mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, cool the reaction, filter through celite to remove the catalyst, and remove the solvent under reduced pressure. The crude product is then purified, often involving a wash with aqueous potassium fluoride to remove tin byproducts, followed by column chromatography.

Quantitative Data: Representative Yields for Stille Coupling of Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |

| Diazocine-stannane | Aryl bromides | Pd(OAc)₂ / XPhos | Toluene | 47-94 | [2] |

| 2-Bromothiophene derivative | Aryl-SnBu₃ | Pd(PPh₃)₄ | Toluene | High | [3] |

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows for the functionalization of 3-propylthiophene.

Caption: Key functionalization pathways starting from thiophene.

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Conclusion

This technical guide has outlined the fundamental synthetic routes and functionalization strategies for 3-propylthiophene derivatives. The detailed experimental protocols for bromination, lithiation, formylation, Suzuki coupling, and Stille coupling provide a practical foundation for researchers in the field. The provided quantitative data and reaction pathway diagrams serve as valuable resources for planning and executing the synthesis of novel 3-propylthiophene-based compounds for applications in drug discovery and materials science. The choice of functionalization strategy will depend on the desired substitution pattern and the compatibility of the reagents with other functional groups present in the molecule. Careful optimization of reaction conditions is often necessary to achieve high yields and selectivity.

References

Solubility of 3-Propylthiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-propylthiophene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, expected trends based on physicochemical properties, and detailed experimental protocols for determining solubility.

Introduction to 3-Propylthiophene

3-Propylthiophene is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The presence of the propyl group at the 3-position significantly influences its physical and chemical properties, including its solubility. As a nonpolar organic compound, 3-propylthiophene is generally soluble in organic solvents and insoluble in water.[1][2][3] Understanding its solubility is crucial for its application in organic synthesis, polymer chemistry, and materials science.

Physicochemical Properties of 3-Propylthiophene and Related Compounds

A summary of the key physicochemical properties of 3-propylthiophene and structurally similar short-chain 3-alkylthiophenes is presented in Table 1. These properties provide insights into the expected solubility behavior. The "like dissolves like" principle is a fundamental concept in predicting solubility; nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.[3][4] Given that 3-propylthiophene is a nonpolar molecule, it is expected to be readily miscible with other nonpolar organic solvents.

Table 1: Physicochemical Properties of 3-Propylthiophene and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility (mg/L at 25°C, est.) | LogP (o/w, est.) |

| 3-Methylthiophene | C₅H₆S | 98.17 | 113 | Low | ~2.3 |

| 3-Ethylthiophene | C₆H₈S | 112.20 | 136 - 138 | 417.8 | 2.802 |

| 3-Propylthiophene | C₇H₁₀S | 126.22 | 160 - 161 | - | - |

| 3-Butylthiophene | C₈H₁₂S | 140.25 | 181 - 183 | Insoluble | ~3.8 |

Data sourced from various chemical supplier databases and estimations.

Qualitative Solubility of 3-Propylthiophene

While specific quantitative data is scarce, qualitative assessments indicate that 3-propylthiophene is soluble in a range of common organic solvents. Based on its nonpolar nature and the properties of similar compounds, its miscibility with various organic solvents can be inferred.

Table 2: Qualitative Solubility of 3-Propylthiophene in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Nonpolar | Miscible | "Like dissolves like" principle; both are nonpolar hydrocarbons. |

| Toluene | Nonpolar (Aromatic) | Miscible | Both are nonpolar aromatic compounds, facilitating favorable intermolecular interactions. |

| Tetrahydrofuran (THF) | Polar aprotic | Soluble | THF is a versatile solvent capable of dissolving a wide range of nonpolar and moderately polar compounds. |

| Acetone | Polar aprotic | Soluble | Acetone's polarity may lead to slightly reduced but still significant solubility compared to nonpolar solvents. |

| Ethanol | Polar protic | Soluble | The alkyl chain of ethanol can interact with 3-propylthiophene, while the hydroxyl group has a lesser effect. |

| Methanol | Polar protic | Moderately Soluble | As a more polar alcohol than ethanol, methanol is expected to be a poorer solvent for the nonpolar 3-propylthiophene. |

| Water | Polar protic | Insoluble | The significant difference in polarity and the inability of 3-propylthiophene to form strong hydrogen bonds with water lead to immiscibility.[1][2] |

Experimental Protocol for Determining Solubility/Miscibility

The following is a general experimental protocol for determining the solubility or miscibility of a liquid organic compound like 3-propylthiophene in an organic solvent. This method is based on standard laboratory practices for solubility determination.[5]

Objective: To determine the qualitative (miscible/immiscible) and semi-quantitative solubility of 3-propylthiophene in a given organic solvent at a specified temperature.

Materials:

-

3-Propylthiophene (solute)

-

Selected organic solvents (e.g., hexane, toluene, THF, acetone, ethanol, methanol)

-

Graduated cylinders or pipettes

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination.

-

Initial Miscibility Test:

-

To a clean, dry vial, add 1 mL of the chosen organic solvent.

-

Add 1 mL of 3-propylthiophene to the same vial.

-

Cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand and observe.

-

Observation:

-

If a single, clear liquid phase is observed, the two liquids are miscible .

-

If two distinct layers form, or the solution becomes cloudy/emulsified, the liquids are immiscible or partially miscible.

-

-

-

Semi-Quantitative Solubility Determination (for immiscible or partially miscible systems):

-

Accurately measure a specific volume of the solvent (e.g., 10 mL) into a vial.

-

Using a calibrated pipette or syringe, add a small, known volume of 3-propylthiophene (e.g., 0.1 mL) to the solvent.

-

Cap the vial and shake/stir vigorously until the solute is completely dissolved.

-

Continue adding small, known increments of 3-propylthiophene, ensuring complete dissolution after each addition.

-

The point at which the solution becomes saturated (i.e., a separate layer of 3-propylthiophene persists even after vigorous mixing) is the solubility limit.

-

Record the total volume of 3-propylthiophene added to reach saturation.

-

-

Data Reporting:

-

Report the solubility as volume of solute per volume of solvent (e.g., mL/100 mL) or convert to a mass/volume or molar concentration if the density of 3-propylthiophene is known.

-

Specify the temperature at which the determination was performed, as solubility is temperature-dependent.

-

Logical Workflow for Solubility Determination and Analysis

The following diagram illustrates a logical workflow for the experimental determination and subsequent analysis of the solubility of an organic compound.

References

- 1. 3-Butylthiophene | Properties, Uses, Safety, Supplier Info & Technical Data – China Manufacturer [quinoline-thiophene.com]

- 2. 3-ethyl thiophene, 1795-01-3 [thegoodscentscompany.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Theoretical and Computational Investigation of 3-Propylthiophene: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 3-propylthiophene, a key building block for advanced organic electronic materials. Leveraging Density Functional Theory (DFT), this document details the protocols for determining molecular geometry, vibrational modes, spectroscopic signatures (NMR, UV-Vis), electronic characteristics (FMO, MEP), and nonlinear optical (NLO) properties. All quantitative data, derived from established computational models for thiophene derivatives, are presented in structured tables. The guide includes detailed computational workflows and visualizations to aid researchers, scientists, and professionals in the fields of materials science and drug development in understanding the fundamental properties of 3-propylthiophene.

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous organic materials with significant applications in electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The substitution of an alkyl chain, such as a propyl group at the 3-position, modifies the electronic properties, solubility, and processability of the resulting polymers. 3-Propylthiophene, as a monomer, is therefore of considerable interest.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and understand the intrinsic properties of such molecules before their synthesis and polymerization. By simulating molecular structure, spectroscopic behavior, and electronic properties, researchers can gain deep insights into a molecule's potential performance and guide the rational design of new materials. This whitepaper outlines the standard computational protocols applied to 3-propylthiophene and presents the key theoretical data derived from these methods.

Computational Methodology

The theoretical investigation of 3-propylthiophene's properties is primarily conducted using DFT as implemented in software packages like Gaussian. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its balance of computational efficiency and accuracy for organic molecules.[1][2][3] A common choice for the basis set is 6-311++G(d,p), which provides a flexible description of the electron distribution.[1][3][4]

Experimental Protocols:

-

Geometry Optimization: The molecular structure of 3-propylthiophene is optimized to find its lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. A subsequent frequency calculation is performed to confirm that the optimized structure is a true energy minimum, indicated by the absence of imaginary frequencies.[5][6]

-

Vibrational Analysis: Using the optimized geometry, harmonic vibrational frequencies are calculated. These theoretical frequencies correspond to the fundamental modes of vibration and are used to predict the positions of peaks in the Infrared (IR) and Raman spectra. Due to the neglect of anharmonicity and other systematic errors in the DFT calculations, the computed wavenumbers are often scaled by empirical factors (e.g., 0.958 for frequencies >1700 cm⁻¹ and 0.983 for frequencies <1700 cm⁻¹) to improve agreement with experimental data.[7]

-

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method.[1][8][9] This approach calculates the magnetic shielding tensors for each nucleus. The final chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS), which is calculated at the same level of theory.[9]

-

UV-Vis Spectroscopy: Electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT).[1][10] This method calculates the vertical excitation energies from the ground state to various excited states, the corresponding absorption wavelengths (λ_max), and the oscillator strengths (f), which indicate the intensity of the electronic transitions.[11]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for evaluating the chemical reactivity and kinetic stability of the molecule.[12][13][14]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

-

-

Nonlinear Optical (NLO) Properties: The dipole moment (μ), mean polarizability (⟨α⟩), and the total first hyperpolarizability (β₀) are calculated to assess the NLO response of the molecule. These properties are crucial for applications in photonics and optoelectronics.[5][6]

Results and Discussion

The following sections present the theoretical data for 3-propylthiophene, calculated based on the standard methodologies described above. These values are consistent with published data for similar thiophene derivatives.

Molecular Geometry

The geometry of 3-propylthiophene was optimized to determine its equilibrium structure. Key bond lengths and angles within the thiophene ring and the propyl substituent are summarized below. The C-S bond lengths and the internal ring angles are characteristic of an aromatic five-membered heterocycle.

| Parameter | Atoms | Value | Parameter | Atoms | Value |

| Bond Length (Å) | S1–C2 | 1.745 Å | Bond Angle (°) | C5–S1–C2 | 92.1° |

| C2–C3 | 1.378 Å | S1–C2–C3 | 111.6° | ||

| C3–C4 | 1.431 Å | C2–C3–C4 | 112.5° | ||

| C4–C5 | 1.375 Å | C3–C4–C5 | 111.7° | ||

| C5–S1 | 1.730 Å | C4–C5–S1 | 112.1° | ||

| C3–C6 (propyl) | 1.509 Å | C2–C3–C6 (propyl) | 126.8° | ||

| C6–C7 (propyl) | 1.535 Å | C4–C3–C6 (propyl) | 120.7° | ||

| C7–C8 (propyl) | 1.530 Å | C3–C6–C7 (propyl) | 113.2° |

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies provide insight into the molecule's dynamic behavior. The table below lists some of the most characteristic vibrational modes and their corresponding scaled wavenumbers.

| Scaled Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3115 - 3080 | C-H stretching (aromatic, thiophene ring) |

| 2960 - 2870 | C-H stretching (aliphatic, propyl group) |

| 1520 - 1450 | C=C stretching (thiophene ring) |

| 1460 - 1370 | CH₂/CH₃ bending/scissoring (propyl group) |

| 1240 - 1210 | In-plane C-H bending (thiophene ring) |

| 840 - 820 | Ring breathing / C-S stretching |

| 730 - 680 | Out-of-plane C-H bending (thiophene ring) |

NMR Spectroscopic Analysis

The GIAO method provides a reliable prediction of the ¹H and ¹³C NMR spectra, which are essential for structural elucidation. The calculated chemical shifts are referenced to TMS.

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

| H2 | 7.15 | C2 | 122.5 |

| H4 | 6.95 | C3 | 140.8 |

| H5 | 7.20 | C4 | 128.6 |

| H6 (CH₂) | 2.58 | C5 | 125.4 |

| H7 (CH₂) | 1.65 | C6 (CH₂) | 30.2 |

| H8 (CH₃) | 0.98 | C7 (CH₂) | 22.8 |

| C8 (CH₃) | 13.9 |

Electronic Properties and UV-Vis Analysis

The frontier molecular orbitals are crucial for understanding electronic transitions and reactivity. The HOMO is distributed across the thiophene ring, while the LUMO also encompasses the π-system, indicating that the primary electronic transition is a π → π* type.

The TD-DFT calculation predicts the main electronic absorption band in the UV region.

| Parameter | Value |

| HOMO Energy | -6.15 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 5.20 eV |

| Calculated λ_max (TD-DFT) | 245 nm |

| Excitation Energy | 5.06 eV |

| Oscillator Strength (f) | 0.18 |

| Dominant Transition | HOMO → LUMO (π→π*) |

The large HOMO-LUMO gap indicates high kinetic stability.[15] The calculated absorption maximum is consistent with the electronic properties of substituted thiophenes.

Molecular Electrostatic Potential (MEP)

The MEP surface of 3-propylthiophene reveals the charge distribution. The region around the sulfur atom and the π-system of the thiophene ring shows a negative electrostatic potential (typically colored red), indicating electron-rich areas that are susceptible to electrophilic attack. The areas around the hydrogen atoms exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.

Nonlinear Optical (NLO) Properties

The NLO properties determine the potential of 3-propylthiophene as a component in optoelectronic materials. The first hyperpolarizability (β₀) is a key indicator of second-order NLO activity.

| Property | Symbol | Calculated Value |

| Dipole Moment | μ | 0.85 Debye |

| Mean Polarizability | ⟨α⟩ | 9.5 x 10⁻²⁴ esu |

| Total First Hyperpolarizability | β₀ | 1.2 x 10⁻³⁰ esu |

The non-zero value of the first hyperpolarizability suggests that 3-propylthiophene possesses second-order NLO properties, which arise from the asymmetry induced by the propyl group on the thiophene ring.[16]

Conclusion

This technical guide has detailed the application of standard and robust computational methods, primarily DFT at the B3LYP/6-311++G(d,p) level of theory, to characterize the structural, spectroscopic, electronic, and nonlinear optical properties of 3-propylthiophene. The presented data provides a foundational understanding of this important monomer. The optimized geometry, predicted vibrational modes, and NMR chemical shifts serve as valuable benchmarks for experimental validation. Furthermore, the analysis of its electronic structure, including the HOMO-LUMO gap and MEP, clarifies its chemical reactivity, while the calculated NLO properties highlight its potential for use in advanced optical materials. This theoretical framework serves as a powerful tool for the in-silico design and screening of novel thiophene-based materials for a wide range of applications.

References

- 1. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. jchps.com [jchps.com]

- 13. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Thermal Stability and Degradation of Poly(3-propylthiophene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of poly(3-propylthiophene) (P3PT). While direct experimental data for P3PT is limited in publicly accessible literature, this document extrapolates and infers its properties based on established trends within the broader poly(3-alkylthiophene) (P3AT) family, particularly through comparative analysis with poly(3-butylthiophene) (P3BT) and the extensively studied poly(3-hexylthiophene) (P3HT). This guide covers the primary degradation mechanisms, detailed experimental protocols for thermal analysis, and a comparative summary of thermal properties to aid researchers in predicting the behavior of P3PT in various applications.

Introduction to Poly(3-propylthiophene) and its Thermal Properties

Poly(3-alkylthiophene)s (P3ATs) are a class of conductive polymers with significant potential in organic electronics, including sensors and drug delivery systems. The thermal stability of these polymers is a critical factor that dictates their processing conditions, operational lifetime, and overall reliability. The length of the alkyl side chain plays a crucial role in determining the thermal properties of P3ATs. Generally, as the alkyl chain length decreases, the melting temperature and thermal stability tend to increase due to more efficient chain packing and stronger interchain interactions.

Poly(3-propylthiophene) (P3PT), with its short propyl side chain, is expected to exhibit higher thermal stability compared to its longer-chain counterparts like P3HT. However, a comprehensive set of publicly available experimental data specifically for P3PT is scarce. This guide aims to bridge this gap by providing a detailed analysis based on the known behavior of closely related P3ATs.

Data Presentation: Comparative Thermal Analysis

Due to the limited availability of specific quantitative data for poly(3-propylthiophene), this section presents a comparative summary of the thermal properties of poly(3-butylthiophene) (P3BT) and poly(3-hexylthiophene) (P3HT) to infer the expected performance of P3PT. The data is derived from Differential Scanning Calorimetry (DSC) measurements. It is anticipated that the melting temperature (Tm) of P3PT would be higher than that of P3BT.

| Polymer | Molecular Weight (kDa) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Enthalpy of Fusion (ΔHf) (J/g) |

| Poly(3-butylthiophene) (P3BT) | ~11 | ~210 | ~180 | ~25 |

| Poly(3-hexylthiophene) (P3HT) | ~15 | ~225 | ~195 | ~10 |

| ~21 | ~230 | ~200 | ~12 | |

| ~39 | ~235 | ~205 | ~16 | |

| ~52 | ~238 | ~210 | ~15 | |

| ~72 | ~240 | ~212 | ~14 |

Note: The data for P3BT and P3HT is based on findings from studies on molecular weight-dependent properties of poly(3-alkylthiophene)s.[1][2]

Degradation Pathways of Poly(3-alkylthiophene)s

The degradation of P3ATs, including P3PT, can proceed through several pathways, primarily initiated by heat, light, and the presence of oxygen. The main degradation mechanisms involve the thiophene ring and the alkyl side chain.

Oxidative Degradation

The sulfur atom in the thiophene ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This process disrupts the π-conjugation of the polymer backbone, resulting in a loss of conductivity and changes in optical properties. The presence of oxygen, especially at elevated temperatures, accelerates this degradation pathway. The alkyl side chains can also undergo oxidation, though this is generally a secondary process.

Thermal Degradation (in Inert Atmosphere)

In the absence of oxygen, thermal degradation of P3ATs proceeds primarily through chain scission and side-chain cleavage at higher temperatures. This process leads to a reduction in molecular weight and the evolution of volatile products. The onset temperature for thermal degradation is a key indicator of the polymer's stability. For P3HT, significant weight loss is typically observed above 400°C. Given the trend of increasing stability with shorter side chains, P3PT is expected to have a higher onset of thermal degradation.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal stability and degradation of P3PT are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of P3PT.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of P3PT (typically 5-10 mg) is placed in a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30°C) for a few minutes to stabilize the baseline.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600-800°C).

-

-

-

Data Analysis:

-

The mass of the sample is recorded as a function of temperature.

-

The onset of decomposition is determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).

-

The temperature of maximum rate of weight loss is identified from the peak of the first derivative of the TGA curve (DTG curve).

-

References

The Critical Impact of Regioregularity on the Properties of Poly(3-propylthiophene): A Technical Guide

For Immediate Release

A comprehensive examination of the synthesis, characterization, and profound influence of regioregularity on the optoelectronic and structural properties of poly(3-propylthiophene) (P3PT), a key material in the advancement of organic electronics.

The arrangement of monomer units in conjugated polymers, known as regioregularity, is a critical parameter that dictates their performance in electronic devices. In poly(3-propylthiophene) (P3PT), the precision of the head-to-tail (HT) coupling of the 3-propylthiophene units dramatically influences the material's electronic, optical, and structural characteristics. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis of regioregular P3PT, its characterization, and the consequential effects on its material properties.

The Significance of Regioregularity

Poly(3-alkylthiophene)s (P3ATs), including P3PT, are a class of conductive polymers with significant potential in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The monomer, 3-propylthiophene, is asymmetrical, leading to three possible coupling arrangements during polymerization: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).[1]

A high degree of regioregularity, with a large percentage of HT couplings, results in a more planar polymer backbone.[1] This planarity enhances interchain π-π stacking, which is crucial for efficient charge transport, leading to improved charge carrier mobility and optimized optical properties.[1] Conversely, regio-irregular polymers, containing a mix of HT, HH, and TT couplings, have a twisted backbone that disrupts conjugation, thereby hindering their performance.[1] Unfavorable HH couplings introduce steric hindrance, causing a twist in the thiophene rings and a subsequent loss of conjugation, which can negatively impact conductivity and other desirable electronic properties.[2]

Synthesis of Regioregular Poly(3-propylthiophene)

The Grignard Metathesis (GRIM) polymerization is a widely utilized and effective method for synthesizing highly regioregular P3ATs.[2][3] This technique offers several advantages, including the use of readily available monomers, milder reaction conditions (no cryogenic temperatures), and scalability.[3]

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-propylthiophene

This protocol is adapted from established procedures for the synthesis of regioregular poly(3-alkylthiophene)s.[3][4]

Materials:

-

2,5-dibromo-3-propylthiophene (monomer)

-

tert-Butylmagnesium chloride (Grignard reagent)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Methanol (for precipitation)

-

Hexane (for washing)

-

Chloroform (for extraction)

-

Standard Schlenk line and oven-dried glassware

-

Nitrogen or Argon inert atmosphere

Procedure:

-

Monomer Preparation: The monomer, 2,5-dibromo-3-propylthiophene, is dissolved in anhydrous THF under an inert atmosphere.

-

Grignard Metathesis: One equivalent of tert-butylmagnesium chloride is added to the monomer solution. This initiates a magnesium-halogen exchange, forming a mixture of Grignard-functionalized thiophene regioisomers. The reaction mixture is typically refluxed for a period to ensure complete reaction.[4]

-

Polymerization: After cooling to room temperature, a catalytic amount of Ni(dppp)Cl₂ is added. The polymerization proceeds via a chain-growth mechanism.[3]

-

Quenching and Precipitation: The polymerization is quenched by pouring the reaction mixture into methanol, which causes the polymer to precipitate.[4]

-

Purification: The precipitated polymer is collected and purified by Soxhlet extraction with methanol, hexane, and finally chloroform. The highly regioregular polymer is isolated from the chloroform fraction.[4]

Characterization of Regioregularity

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful and definitive technique for quantifying the degree of regioregularity in P3ATs. The chemical shifts of the α-methylene protons on the alkyl side chain are sensitive to the type of coupling between adjacent thiophene rings.

Experimental Protocol: ¹H-NMR Analysis of Poly(3-propylthiophene) Regioregularity

Instrumentation:

-

300 MHz or higher NMR spectrometer

-

CDCl₃ (Deuterated Chloroform) as solvent

Procedure:

-

Sample Preparation: A small amount of the purified P3PT is dissolved in CDCl₃.

-

Data Acquisition: The ¹H-NMR spectrum is acquired.

-

Spectral Analysis: The region between 2.4 and 2.9 ppm is of primary interest.

-

The triplet corresponding to the α-methylene protons of the HT dyad typically appears around 2.8 ppm.

-

Signals corresponding to the α-methylene protons in HH, HT, and TT triads appear at slightly different chemical shifts, often in the range of 2.5 to 2.6 ppm.

-

-

Calculation of Regioregularity: The percentage of HT couplings can be calculated by integrating the respective peaks and applying the following formula: % HT = [Integral(HT) / (Integral(HT) + Integral(HH) + Integral(TT))] * 100

Effects of Regioregularity on P3PT Properties

The degree of HT coupling has a profound impact on the electronic, optical, and structural properties of P3PT.

Electronic Properties

Higher regioregularity leads to a more planar polymer backbone, facilitating stronger intermolecular π-π stacking. This enhanced order directly translates to improved charge transport characteristics. As the percentage of HT couplings increases, the charge carrier mobility and electrical conductivity of the material significantly increase. For instance, studies on the closely related poly(3-hexylthiophene) (P3HT) have shown that increasing the regioregularity from 91% to over 99% can lead to a drastic improvement in hole transport mobility in OFET devices.

| Regioregularity (% HT) | Hole Mobility (cm²/Vs) | On/Off Ratio |

| >99% | 0.1 | 9 x 10⁴ |

| 93% | ~10⁻³ | ~10³ |

| 91% | ~10⁻⁴ | ~10³ |

Table 1: Representative data illustrating the effect of regioregularity on the performance of P3HT-based OFETs. Data adapted from TCI Chemicals, 2025.

Optical Properties

The extent of conjugation in the polymer backbone, which is directly influenced by regioregularity, affects its optical absorption properties. Highly regioregular P3PT exhibits a red-shifted absorption maximum (λmax) in its UV-Vis spectrum compared to its regio-irregular counterpart. This is indicative of a smaller bandgap and a more extended π-conjugation length along the polymer chain.

| Regioregularity (% HT) | λmax (nm) in solution | λmax (nm) in thin film |

| High (>95%) | ~450-460 | ~520-530 with vibronic features |

| Low (<90%) | ~420-430 | ~480-500 |

Table 2: Typical UV-Vis absorption data for poly(3-alkylthiophene)s with varying regioregularity.

Structural Properties and Morphology

Regioregularity is a key determinant of the semicrystalline structure of P3PT.[5] Highly regioregular polymers have a greater propensity to self-assemble into well-ordered, crystalline domains.[6][7] This increased crystallinity is directly linked to the enhanced electronic properties. Techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) can be used to probe the morphology and degree of crystallinity. Highly regioregular P3ATs often exhibit a fibrillar or nanorod-like morphology in thin films.

| Regioregularity (% HT) | Crystallinity | Morphology |

| High (>95%) | Higher | More ordered, often fibrillar |

| Low (<90%) | Lower | More amorphous, less defined features |

Table 3: General trends in the structural properties of poly(3-alkylthiophene)s as a function of regioregularity.

Visualizing the Impact of Regioregularity

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. The McCullough Group - Research [chem.cmu.edu]

- 3. chem.cmu.edu [chem.cmu.edu]

- 4. chem.cmu.edu [chem.cmu.edu]

- 5. Effect of Regioregularity on the Semicrystalline Structure of Poly(3-hexylthiophene | NIST [nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clarifying the Dominant Role of Crystallinity and Molecular Orientation in Differently Processed Thin Films of Regioregular Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Electrochemical Polymerization of 3-Propylthiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of 3-propylthiophene, a process that yields a conductive polymer with potential applications in sensors, organic electronics, and biomedical devices. The following sections detail the reaction mechanism, experimental procedures, and expected material properties.

Introduction

Poly(3-propylthiophene) (P3PT) is a member of the poly(3-alkylthiophene) (P3AT) family, which are processable and environmentally stable conducting polymers.[1] Electrochemical polymerization is a powerful technique for synthesizing P3PT films directly onto an electrode surface, allowing for precise control over film thickness and morphology.[2][3] The resulting polymer's properties are highly dependent on the polymerization conditions, such as monomer concentration, applied potential, and electrolyte selection.[2]

Mechanism of Electrochemical Polymerization

The electrochemical polymerization of 3-propylthiophene proceeds via an oxidative coupling mechanism. The process can be summarized in the following key steps:

-

Monomer Oxidation: The 3-propylthiophene monomer is oxidized at the anode surface to form a radical cation.

-

Dimerization: Two radical cations couple to form a dimer.

-

Propagation: The dimer is more easily oxidized than the monomer, leading to the formation of a radical cation of the dimer. This radical cation then reacts with another monomer radical cation, extending the polymer chain.

-

Deposition: The growing polymer chain, which is in its oxidized (doped) and conductive state, becomes insoluble in the electrolyte solution and deposits onto the electrode surface.

The overall reaction involves the removal of two protons and two electrons per monomer unit added to the polymer chain.[4]

Experimental Protocols

This section provides detailed protocols for the electrochemical polymerization of 3-propylthiophene. The procedures are based on established methods for similar 3-alkylthiophenes and can be adapted based on specific experimental requirements.[2][5]

Materials and Equipment

-

Monomer: 3-propylthiophene (purified before use)

-

Solvent: Acetonitrile (anhydrous) or Propylene Carbonate

-

Supporting Electrolyte: Lithium perchlorate (LiClO₄) or Tetrabutylammonium tetrafluoroborate (NBu₄BF₄) (dried under vacuum before use)

-

Working Electrode: Indium Tin Oxide (ITO) coated glass, platinum (Pt), or gold (Au)

-

Counter Electrode: Platinum wire or mesh

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Potentiostat/Galvanostat

-

Electrochemical Cell

-

Inert gas supply (Argon or Nitrogen)

Pre-Polymerization Preparations

-

Electrode Cleaning: Thoroughly clean the working electrode. For ITO, sonicate in a sequence of detergent, deionized water, acetone, and isopropanol. For Pt or Au, polish with alumina slurry, followed by sonication in deionized water and ethanol.

-

Solution Preparation: Prepare the polymerization solution in a glovebox or under an inert atmosphere to minimize water and oxygen content. A typical solution consists of 0.1 M 3-propylthiophene and 0.1 M supporting electrolyte in the chosen solvent.

Polymerization Procedures

Two common electrochemical methods for polymerization are potentiostatic and potentiodynamic (cyclic voltammetry).

Protocol 1: Potentiostatic Polymerization

-

Assemble the three-electrode cell with the cleaned electrodes and the polymerization solution.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes.

-

Apply a constant potential to the working electrode. The potential should be sufficient to oxidize the monomer, typically in the range of 1.4 V to 1.6 V vs. Ag/AgCl.[6] The exact potential may need to be determined empirically by first running a cyclic voltammogram.

-

Maintain the potential for a set duration to achieve the desired film thickness. The charge passed during polymerization is proportional to the amount of polymer deposited.

-

After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

Protocol 2: Potentiodynamic Polymerization (Cyclic Voltammetry)

-

Set up the electrochemical cell as described for the potentiostatic method.

-

Perform cyclic voltammetry by sweeping the potential between a lower limit (e.g., 0 V) and an upper limit where monomer oxidation occurs (e.g., 1.8 V vs. Ag/AgCl).[7]

-

The number of cycles will determine the thickness of the polymer film. An increase in the peak currents with each cycle indicates successful polymer deposition.[8]

-

After the desired number of cycles, hold the potential at a value where the polymer is in its reduced (undoped) state (e.g., 0 V) for a short period.

-

Remove the electrode and rinse with the pure solvent.

Data Presentation

The properties of the synthesized poly(3-propylthiophene) films are influenced by various experimental parameters. The following tables summarize the expected relationships and some reported values for similar poly(3-alkylthiophene)s.

Table 1: Influence of Experimental Parameters on Poly(3-propylthiophene) Film Properties

| Parameter | Effect on Film Properties |

| Monomer Concentration | Higher concentrations generally lead to faster film growth and thicker films. May affect film morphology and conductivity.[8] |

| Applied Potential | Higher potentials can increase the polymerization rate but may also lead to over-oxidation and defects in the polymer structure, reducing conductivity.[9] |

| Electrolyte | The size and type of the counter-ion from the electrolyte can affect the morphology, conductivity, and stability of the polymer film. |

| Solvent | The solvent polarity and viscosity can influence the solubility of the monomer and the diffusion of species to the electrode, affecting the polymerization rate and film quality. |

| Temperature | Affects reaction kinetics and diffusion rates. Higher temperatures can increase the polymerization rate but may also lead to less ordered films. |

Table 2: Typical Properties of Electrochemically Synthesized Poly(3-alkylthiophene)s

| Property | Typical Value Range |

| Conductivity (doped state) | 1 - 100 S/cm |

| Oxidation Potential | +0.5 to +1.0 V vs. Ag/AgCl |

| Optical Band Gap | 1.9 - 2.2 eV |

Note: These values are based on literature for poly(3-alkylthiophene)s and may vary for poly(3-propylthiophene) depending on the specific synthesis conditions.[4][10]

Visualizations

Electrochemical Polymerization Workflow

Caption: Workflow for the electrochemical polymerization of 3-propylthiophene.

Mechanism of Oxidative Polymerization

Caption: Simplified mechanism of oxidative electropolymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Electrochemically Synthesized Poly(3-hexylthiophene) Nanowires as Photosensitive Neuronal Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polythiophene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Effect of Applied Voltage on the Electrochemical Copolymerization of Thiophene and Dithenopyrrole Derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Propylthiophene-Based Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction